Cas no 922039-56-3 (3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide)

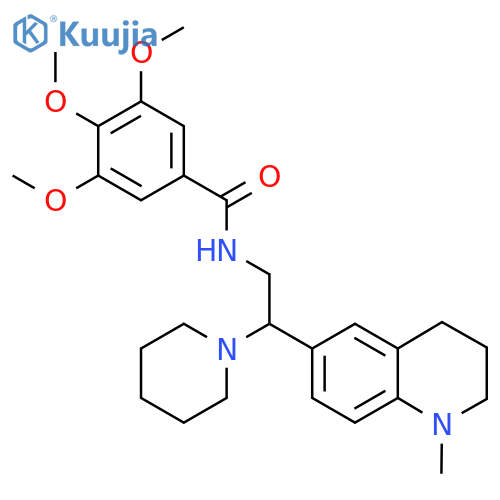

922039-56-3 structure

商品名:3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide

3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide

- 3,4,5-trimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

- 922039-56-3

- 3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide

- F2292-0787

- AKOS024636948

- 3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide

-

- インチ: 1S/C27H37N3O4/c1-29-12-8-9-19-15-20(10-11-22(19)29)23(30-13-6-5-7-14-30)18-28-27(31)21-16-24(32-2)26(34-4)25(17-21)33-3/h10-11,15-17,23H,5-9,12-14,18H2,1-4H3,(H,28,31)

- InChIKey: KSMASIHFMPKAIX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C(C(=C(C=1)OC)OC)OC)NCC(C1=CC=C2C(CCCN2C)=C1)N1CCCCC1

計算された属性

- せいみつぶんしりょう: 467.27840667g/mol

- どういたいしつりょう: 467.27840667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 629

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 63.3Ų

3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2292-0787-4mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-20μmol |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-3mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-2μmol |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-5μmol |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-15mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-20mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-10μmol |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-5mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2292-0787-2mg |

3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide |

922039-56-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

5. Water

922039-56-3 (3,4,5-trimethoxy-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethylbenzamide) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量